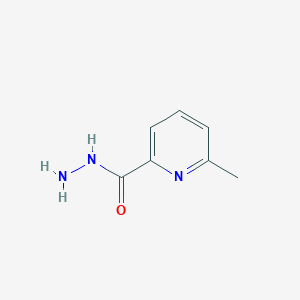

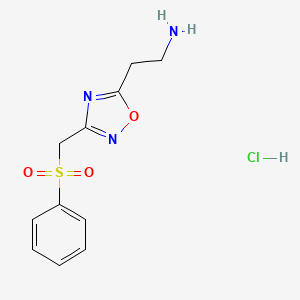

![molecular formula C22H26N2O B2536397 3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-2-methyl-1H-indole CAS No. 537012-31-0](/img/structure/B2536397.png)

3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-2-methyl-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of piperidine, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a piperidin-4-amine with a carboxylic acid in the presence of a coupling agent such as EDCI or HATU to form an amide intermediate. This is followed by the addition of an isocyanate to form a urea intermediate, and then the addition of a guanidine to form the final product.Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with various substituents leading to different properties . For example, the compound may contain a methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety linked to a 2-methoxyphenyl unit via a piperazine ring .Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of intra- and intermolecular reactions, leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For example, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing four stereocenters .Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on the specific compound and its substituents . For example, piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Aplicaciones Científicas De Investigación

Nucleophilic Aromatic Substitution and Chemical Reactions The compound 3-[(4-methoxyphenyl)(piperidin-1-yl)methyl]-2-methyl-1H-indole can undergo nucleophilic aromatic substitution reactions, as evidenced in similar structures. For example, the reaction of piperidine with nitrobenzene derivatives in benzene yields corresponding piperidinobenzene derivatives. These reactions do not undergo base catalysis and follow second-order kinetics, indicating a specific interaction pattern and mechanism. Although the direct interaction of this compound is not detailed, the reaction mechanism of similar structures provides insight into possible chemical behaviors and applications in synthesis and drug development (Pietra & Vitali, 1972).

Dopamine Receptor Affinity and Drug Design Arylcycloalkylamines, which share structural similarities with this compound, demonstrate that arylalkyl substituents can enhance the potency and selectivity of binding affinity at D2-like receptors, a critical consideration in antipsychotic drug design. The binding affinities and selectivity towards these receptors are crucial for determining the therapeutic potential of compounds, suggesting that modifications to the arylalkyl moieties in similar structures could influence the pharmacological profile and effectiveness of the drugs (Sikazwe et al., 2009).

Pharmacokinetics and Protective Roles in Hepatic Conditions Derivatives of indole structures, like the one , have demonstrated significant pharmacokinetic properties and protective roles in chronic liver diseases. Indoles and their derivatives regulate transcriptional factors and respective signaling pathways, relieve oxidative stress, and modulate enzymes relevant to hepatitis viral replication, lipogenesis, and metabolism of ethanol and hepatotoxic substances. The detailed pharmacokinetics and the broad spectrum of liver protection mechanisms indicate the potential therapeutic uses of indole derivatives in treating various liver conditions (Wang et al., 2016).

Potential in Cytochrome P450 Isoform Inhibition The compound's structure hints at potential interactions with cytochrome P450 isoforms, crucial enzymes in drug metabolism. Selective inhibition of these enzymes can be significant for predicting and managing drug-drug interactions, a key aspect in drug development and pharmacotherapy optimization. The insights from studies on selective inhibitors provide a pathway for understanding how similar structures might interact with these enzymes, which is invaluable for drug safety and efficacy (Khojasteh et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .

Mode of Action

It’s worth noting that similar compounds have been synthesized and shown to interact with their targets, resulting in significant antimicrobial activity .

Biochemical Pathways

Similar compounds have been reported to exhibit significant antibacterial and antifungal activity, suggesting that they may affect pathways related to these biological processes .

Pharmacokinetics

Similar compounds have been synthesized and studied for their biological activity .

Action Environment

Similar compounds have been synthesized and studied for their biological activity under various conditions .

Safety and Hazards

Direcciones Futuras

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Propiedades

IUPAC Name |

3-[(4-methoxyphenyl)-piperidin-1-ylmethyl]-2-methyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O/c1-16-21(19-8-4-5-9-20(19)23-16)22(24-14-6-3-7-15-24)17-10-12-18(25-2)13-11-17/h4-5,8-13,22-23H,3,6-7,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCZJVCINUKQMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

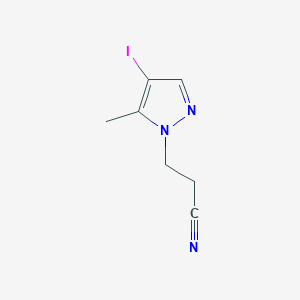

![6-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride](/img/structure/B2536318.png)

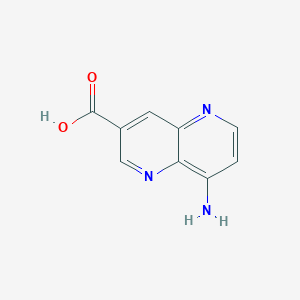

![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2536324.png)

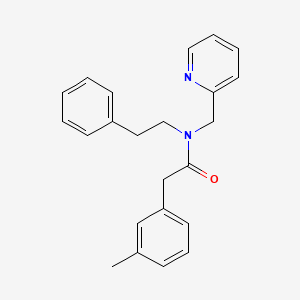

![4-butyl-N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2536325.png)

![{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}piperidine](/img/structure/B2536327.png)

![5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2536332.png)

![Dibenzo[b,f][1,4]oxazepin-11-amine](/img/structure/B2536336.png)